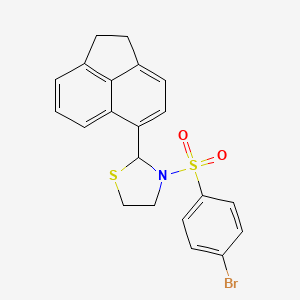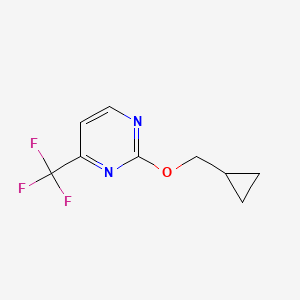
3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine, also known as BPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPT is a thiazolidine derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine is not fully understood. However, it has been reported that 3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine inhibits the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor kappa B (NF-κB). 3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine has been shown to inhibit the formation of amyloid-beta peptides by inhibiting the activity of beta-secretase.
Biochemical and Physiological Effects:
3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine has been found to have several biochemical and physiological effects. It has been reported that 3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine has also been found to have anticancer effects by inducing apoptosis in cancer cells. Furthermore, 3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine has shown potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease, by inhibiting the formation of amyloid-beta peptides.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine for lab experiments include its high yield of synthesis, its potential applications in various fields of scientific research, and its relatively low toxicity. However, the limitations of 3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine for lab experiments include its limited solubility in water and its instability in acidic conditions.
Zukünftige Richtungen
There are several future directions for the research on 3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine. One potential direction is to investigate the potential of 3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine as a therapeutic agent for other neurodegenerative diseases, such as Parkinson's disease. Another potential direction is to investigate the potential of 3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine as a therapeutic agent for autoimmune diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of 3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine and to optimize its synthesis method to increase its yield and stability.
Synthesemethoden
There are several methods to synthesize 3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine, including the reaction of 4-bromobenzenesulfonyl chloride with 5-acetyl-1,2-dihydroacenaphthene-1,2-dione followed by the reaction with thiosemicarbazide. Another method involves the reaction of 4-bromobenzenesulfonyl chloride with 5-acetyl-1,2-dihydroacenaphthene-1,2-dione followed by the reaction with thiosemicarbazide in the presence of triethylamine. The yield of 3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine synthesis using these methods is relatively high.
Wissenschaftliche Forschungsanwendungen
3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine has been found to have potential applications in various fields of scientific research. It has been reported that 3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine has also been found to have anticancer activity by inducing apoptosis in cancer cells. Furthermore, 3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine has shown potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease, by inhibiting the formation of amyloid-beta peptides.
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)sulfonyl-2-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO2S2/c22-16-7-9-17(10-8-16)27(24,25)23-12-13-26-21(23)19-11-6-15-5-4-14-2-1-3-18(19)20(14)15/h1-3,6-11,21H,4-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAWLLLQBUVPPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C4N(CCS4)S(=O)(=O)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(6-Methylimidazo[2,1-b]thiazol-3-yl)propanoic acid](/img/structure/B2820640.png)
![8-(4-fluorophenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2820641.png)

![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2820643.png)

![tert-Butyl 7-(aminomethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2820645.png)


![[(3S)-1-Methylpyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2820652.png)
![Ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/no-structure.png)

![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2820660.png)
![N-(2-cyanophenyl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2820661.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2820662.png)